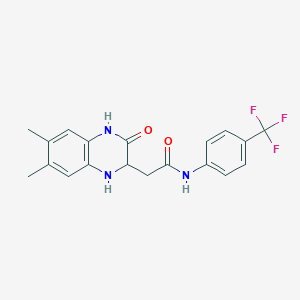

![molecular formula C7H13N B2659024 1-Ethyl-3-azabicyclo[3.1.0]hexane CAS No. 2174980-89-1](/img/structure/B2659024.png)

1-Ethyl-3-azabicyclo[3.1.0]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

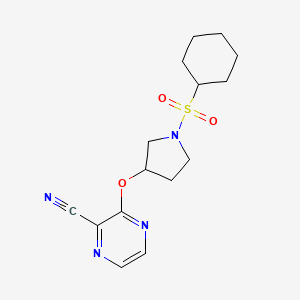

1-Ethyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 2174980-89-1 . It has a molecular weight of 111.19 . The compound is stored at -20°C and is available in liquid form . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been reported over the last 5 years . The methods of constructing the 3-azabicyclo[3.1.0]hexane skeleton can be divided into the following groups: annulation of a new cycle to an existing pyrrole or cyclopropane ring, sequential tandem closure of two rings, and the simultaneous formation of two rings . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been presented . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N/c1-2-7-3-6(7)4-8-5-7/h6,8H,2-5H2,1H3 . The InChI key is ZAPBJKNMYYDVGK-UHFFFAOYSA-N .Chemical Reactions Analysis

The effective formation of 1-azabicyclo[3.1.0]hexane by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi was established, with the reaction occurring by a rational reaction pathway via the open chain transition state based on intermolecular Br···Li coordination (SN2 process) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 111.19 . It is stored at -20°C and is available in liquid form .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

1-Ethyl-3-azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated for their potential in treating various conditions. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and assessed for their antimalarial activities, demonstrating the compound's relevance in developing new antimalarial agents (Nongpanga Ningsanont et al., 2003). Furthermore, 1-Aryl-3-azabicyclo[3.1.0]hexanes were synthesized and found to exhibit analgesic potency, highlighting the compound's potential in pain management (Joseph W. Epstein et al., 1981).

Asymmetric Synthesis and Chemical Properties

Azabicyclo[3.1.0]hexane-1-ols, obtained through Ti(IV)-mediated cyclopropanation of amino acid derivatives, offer a versatile framework for the asymmetric synthesis of pharmacologically active products. These compounds undergo selective rearrangement and unusual ring cleavage, leading to various biologically active compounds (M. Jida et al., 2007). Additionally, 3-Azabicyclo[3.1.0]hex-1-ylamines have been synthesized by intramolecular reductive cyclopropanation, demonstrating the compound's utility in creating complex molecular structures (M. Gensini et al., 2002).

Novel Synthetic Approaches and Reactions

Research has also focused on developing novel synthetic approaches involving this compound. For example, a three-component reaction for synthesizing 1-azabicyclo[3.1.0]hexane-3-enes was described, showcasing an eco-friendly method with excellent product yields and highlighting the compound's adaptability in synthesis (Mahdi Ghorbani et al., 2016). Another study illustrated the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin, essential for its biological activity against various pathogens, underlining the structural modifications critical for enhancing biological activities (S. Kurosawa et al., 2020).

Mécanisme D'action

The 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . It is featured in the structures of antibiotics trovafloxacin and indolizomycin, analgesic bicifadine, antiviral drug boceprevir, natural antitumor antibiotic duocarmycin A, and alkaloid cycloclavine .

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-3-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-3-6(7)4-8-5-7/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPBJKNMYYDVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC1CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2658941.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methylidene-4-azaspiro[2.5]octane](/img/structure/B2658943.png)

![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B2658945.png)

![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)

![1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2658951.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)

![ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2658953.png)

![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)